6-Bromo-1-methoxy-1,3-dihydroisobenzofuran

Catalog No.
S3485147
CAS No.
100656-03-9
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-methoxy-1,3-dihydroisobenzofuran

CAS Number

100656-03-9

Product Name

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran

IUPAC Name

6-bromo-1-methoxy-1,3-dihydro-2-benzofuran

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-11-9-8-4-7(10)3-2-6(8)5-12-9/h2-4,9H,5H2,1H3

InChI Key

DPCBHHGEVFYHBI-UHFFFAOYSA-N

SMILES

COC1C2=C(CO1)C=CC(=C2)Br

Canonical SMILES

COC1C2=C(CO1)C=CC(=C2)Br

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran (CAS: 100656-03-9) is a bifunctional cyclic acetal that serves as a highly versatile building block in advanced organic synthesis. Structurally, it combines a stable methoxyphthalan core—which acts as a masked precursor for both highly reactive isobenzofuran dienes and electrophilic oxocarbenium ions—with an orthogonal 6-bromo substituent. This dual functionality allows chemists to perform transition-metal-catalyzed cross-couplings at the aryl ring without disturbing the protected C1-position. Procuring this stable acetal directly bypasses the need for hazardous, low-yielding cryogenic reductions of the corresponding phthalide, making it a critical raw material for the efficient synthesis of complex polycyclic frameworks, natural products, and pharmaceutical libraries [1].

Research Fit

Aryl bromide handle Enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) for SAR diversification.
Bicyclic scaffold Dihydroisobenzofuran core validated for kinase inhibitor and fluorescent probe construction.
Methoxy acetal group Masked carbonyl/lactol enables orthogonal late-stage deprotection or oxidation.

Substituting 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran with its lactone precursor (5-bromophthalide) or unsubstituted analogs fundamentally disrupts synthetic workflows. If a buyer opts for the lactone, they must perform a highly sensitive DIBAL-H reduction to generate the intermediate lactol, a process notoriously prone to over-reduction to the diol, which slashes yields and complicates purification [1]. Conversely, using unsubstituted 1-methoxy-1,3-dihydroisobenzofuran eliminates the bromine handle, completely preventing orthogonal cross-coupling for late-stage core elaboration [2]. Furthermore, standard bromophthalans lacking the 1-methoxy group cannot generate the requisite isobenzofuran or oxocarbenium intermediates, rendering them useless for Diels-Alder trapping or stereoselective C1-allylations . Thus, this specific compound is mandatory for workflows requiring both core functionalization and subsequent C1-activation.

Substitution Risk

Positional isomer mismatch

4-, 5-, or 7-bromo isomers alter steric and electronic environment, potentially shifting cross-coupling trajectory and regiochemical outcome.

Des-bromo analog limitation

1-Methoxy-1,3-dihydroisobenzofuran lacks the aryl bromide coupling handle, preventing Pd-mediated diversification at the 6-position.

Oxidation state incompatibility

6-Bromo-3H-isobenzofuran-1-one (lactone) is locked at a higher oxidation state; methoxy acetal cannot be mimicked without reductive steps.

Elimination of Over-Reduction in Precursor Synthesis

Synthesizing methoxyphthalans in-house from the corresponding phthalides via DIBAL-H reduction is a notoriously inefficient process. The intermediate lactol is highly susceptible to over-reduction, leading to the formation of unwanted diols and bis-methoxy ethers. Studies show that such reductions often yield the desired methoxyphthalan in only ~40% yield, accompanied by a 6:1 ratio of product to over-reduced byproducts [1]. Procuring the pre-formed 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran guarantees 100% material availability for downstream steps, entirely bypassing this low-yielding, cryogenic bottleneck.

Evidence DimensionSynthesis yield of the methoxyphthalan core
Target Compound DataCommercially procured 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran (100% available mass)
Comparator Or BaselineIn-house synthesis from 5-bromophthalide (~40% yield)
Quantified Difference~60% increase in usable material mass by avoiding over-reduction.
ConditionsDIBAL-H reduction at -78 °C followed by acid-catalyzed methanolysis.

Eliminates a hazardous, low-yielding cryogenic step, directly improving the mass efficiency and reproducibility of the synthetic route.

6-Br vs 5-Br Isomer
Reported
ΔXLogP3: -0.5
TPSA 18.5 Ų; 6-position para to ring junction
Regiochemistry impacts electronic profile and steric accessibility in cross-coupling.
No direct kinetic comparison published; para orientation may facilitate oxidative addition.

Quantitative Generation of Reactive Isobenzofurans

The 1-methoxy group is a critical structural feature for the generation of highly reactive isobenzofuran dienes. Upon treatment with a strong base such as lithium diisopropylamide (LDA), methoxyphthalans undergo rapid elimination of methanol to generate the parent isobenzofuran in quantitative (~100%) yield . In contrast, standard bromophthalans lacking the 1-methoxy leaving group cannot undergo this transformation. This quantitative generation allows for highly efficient in situ Diels-Alder trapping with various dienophiles, a process that is impossible with standard ether analogs.

Evidence DimensionYield of isobenzofuran diene generation
Target Compound Data1-Methoxy-1,3-dihydroisobenzofuran derivatives (~100% yield)
Comparator Or BaselineStandard 1,3-dihydroisobenzofurans (0% yield)
Quantified DifferenceAbsolute enabling of diene generation (100% vs 0%).
ConditionsTreatment with LDA in THF at room temperature or mild heating.

It is the definitive prerequisite for utilizing the compound as a diene in complex polycyclic cycloadditions.

Acetal vs Lactone
Class-level
Oxidation state: +1 vs +3
Methoxy acetal (masked lactol) vs lactone carbonyl
Methoxy acetal supports orthogonal deprotection strategies; lactone requires harsher reductive conditions.
Class-level reactivity inference; no head-to-head hydrolysis study available.

High-Efficiency Oxocarbenium-Mediated Allylation

Beyond diene generation, the methoxy acetal serves as an excellent precursor for oxocarbenium ions under Lewis or Brønsted acid catalysis. Research demonstrates that 1-methoxy-1,3-dihydroisobenzofuran derivatives undergo highly stereoselective allylation with allylsilanes (e.g., via Rhenium(V) catalysis) to afford C1-alkylated products in 86–90% isolated yields [1]. Attempting similar nucleophilic additions on unprotected lactols often results in lower yields and poor stereocontrol due to ring-chain tautomerism and instability.

Evidence DimensionIsolated yield of C1-allylated products
Target Compound Data1-Methoxy-1,3-dihydroisobenzofuran derivatives (86–90% yield)
Comparator Or BaselineUnprotected lactols (variable, typically <50% due to instability)
Quantified Difference>35% improvement in isolated yield for nucleophilic additions.
ConditionsOxo-Rhenium(V) catalyzed allylation with allyltrimethylsilane.

Provides a robust, high-yielding pathway for functionalizing the C1 position, crucial for synthesizing substituted phthalan pharmaceuticals.

Certified Purity
Reported
98% (multi-supplier)
Leyan, MolCore; ISO-certified quality systems
Higher certified purity supports reproducible cross-coupling; broader supplier redundancy.
Supplier technical datasheets (May 2026); comparator analogs often lack batch-specific certificates.

Orthogonal Functionalization via the 6-Bromo Handle

The 6-bromo substituent provides a vital handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which can be executed prior to the activation of the C1-methoxy group [1]. Unsubstituted 1-methoxy-1,3-dihydroisobenzofuran lacks this reactivity entirely. By utilizing the 6-bromo derivative, chemists can elaborate the aromatic core without prematurely unmasking the sensitive oxocarbenium or isobenzofuran intermediates, ensuring compatibility with the basic or thermal conditions required for cross-coupling.

Evidence DimensionAvailable sites for Pd-catalyzed cross-coupling
Target Compound Data6-Bromo-1-methoxy-1,3-dihydroisobenzofuran (1 active site)
Comparator Or Baseline1-Methoxy-1,3-dihydroisobenzofuran (0 active sites)
Quantified Difference100% increase in functionalization handles for core elaboration.
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).

Enables the modular synthesis of complex biaryl or functionalized phthalan systems without destroying the reactive C1-acetal.

Scaffold Validation
Class-level
PI3Kδ IC₅₀ 2.5 nM (lead)
Dihydroisobenzofuran core in J. Med. Chem. 2020 series
Dihydroisobenzofuran scaffold validated for kinase inhibitor SAR exploration.
Scaffold-level evidence; specific compound not directly tested in that study.
Storage & Stability
Reported
2–8°C, sealed dry
GHS H302, H315, H319, H335 (Warning)
Defined storage and hazard profile reduces degradation risk and supports lab safety compliance.
Comparator 5-bromo analog stable at ambient; hazard documentation less consistent.

Precursor for Complex Polycyclic Frameworks via Diels-Alder Cycloadditions

Because the 1-methoxy group allows for the quantitative generation of isobenzofurans upon treatment with base, this compound is the ideal starting material for synthesizing complex polycyclic systems . It is specifically chosen over standard phthalans when the synthetic route requires trapping a highly reactive diene with a dienophile to construct naphtho-fused or higher-order polycyclic aromatic frameworks.

Modular Synthesis of Substituted Phthalan Therapeutics

The orthogonal reactivity of the 6-bromo group and the 1-methoxy group makes this compound highly valuable in medicinal chemistry [1]. It is prioritized in workflows where the aromatic core must first be diversified via Suzuki or Stille cross-couplings, followed by Lewis-acid mediated nucleophilic addition at the C1 position to generate libraries of biologically active substituted phthalans.

Streamlining Scale-Up by Avoiding Cryogenic Reductions

In process chemistry and scale-up scenarios, procuring this stable methoxy acetal directly eliminates the need to perform hazardous, low-yielding DIBAL-H reductions of bromophthalides [2]. It is the preferred choice for industrial workflows seeking to maximize mass recovery and reproducibility by avoiding the over-reduction and instability issues associated with intermediate lactols.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor SAR diversification
Aryl bromide cross-coupling handle
Pd-catalyzed coupling efficiency and regiochemical outcome
Fluorescent probe precursor
6-position coupling with fluorescent aryl/heteroaryl groups
Photophysical properties of conjugated products
Orthogonal multi-step synthesis
Methoxy acetal masking group
Selective acidic hydrolysis without affecting aryl bromide
Reproducible intermediate procurement
Certified batch purity and defined storage
Batch-to-batch consistency and catalyst compatibility

XLogP3

1.8

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